![molecular formula C40H56O4 B13826203 (3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)

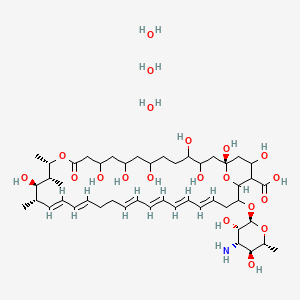

(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Violaxanthin is a xanthophyll pigment with an orange color found in various plants. It is an epoxycarotenoid, which means it contains an oxygenated carotene backbone. Violaxanthin plays a crucial role in the xanthophyll cycle, which helps plants manage excessive light energy and protect against photo-oxidative stress .

準備方法

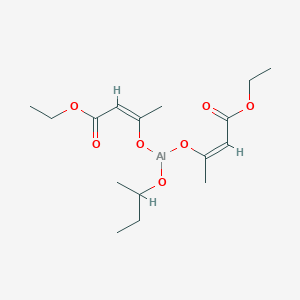

Synthetic Routes and Reaction Conditions: Violaxanthin is biosynthesized from zeaxanthin through the action of zeaxanthin epoxidase. This enzyme catalyzes the epoxidation of zeaxanthin to produce antheraxanthin and subsequently violaxanthin . The reaction conditions typically involve photosynthetic eukaryotes, including higher plants.

Industrial Production Methods: Commercial production of violaxanthin is challenging due to the lack of resource plants or organisms that can efficiently supply epoxy-carotenoids. recent advances in metabolic pathway engineering have enabled the heterologous production of violaxanthin using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .

化学反応の分析

Types of Reactions: Violaxanthin undergoes various chemical reactions, including:

Oxidation: Violaxanthin can be oxidized to form other carotenoids.

Epoxidation: The conversion of zeaxanthin to violaxanthin involves epoxidation.

Isomerization: Violaxanthin can undergo isomerization to form different stereoisomers.

Common Reagents and Conditions:

Oxidation: Reactive oxygen species (ROS) are commonly involved in the oxidation of violaxanthin.

Epoxidation: Zeaxanthin epoxidase is the enzyme responsible for the epoxidation process.

Major Products Formed:

Auroxanthin and Mutatoxanthin: These are derivatives formed from violaxanthin under specific conditions.

科学的研究の応用

Violaxanthin has several scientific research applications across various fields:

Chemistry: Violaxanthin is studied for its role in the xanthophyll cycle and its chemical properties as an epoxycarotenoid.

Biology: It is essential for understanding the mechanisms of photoprotection in plants.

Industry: It is used in the production of natural colorants and antioxidants.

作用機序

Violaxanthin exerts its effects primarily through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting plants from photo-oxidative damage. The mechanism involves the conversion of violaxanthin to zeaxanthin under high light conditions, which is then reversed under low light conditions . Additionally, violaxanthin has been shown to inhibit nuclear factor-κB (NF-κB) pathways, contributing to its anti-inflammatory effects .

類似化合物との比較

Zeaxanthin: A precursor to violaxanthin in the xanthophyll cycle.

Antheraxanthin: An intermediate in the conversion of zeaxanthin to violaxanthin.

Lutein: Another xanthophyll with similar photoprotective functions.

Uniqueness: Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to undergo epoxidation and isomerization. Unlike other carotenoids, violaxanthin and its derivatives are not commercially available, making its production through metabolic engineering a significant advancement .

特性

分子式 |

C40H56O4 |

|---|---|

分子量 |

600.9 g/mol |

IUPAC名 |

(3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37?,38?,39-,40-/m0/s1 |

InChIキー |

SZCBXWMUOPQSOX-LCRACANLSA-N |

異性体SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12OC1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34OC3(C[C@H](CC4(C)C)O)C)\C |

正規SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)

![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)

![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)

![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)

![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)

![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)

![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)